Deoxyloganic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyloganic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92842-56-3 | |
| Record name | Deoxyloganic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106 °C | |
| Record name | Deoxyloganic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Deoxyloganic Acid
Early Precursors and Initial Enzymatic Steps
The journey to deoxyloganic acid begins with the monoterpene geraniol (B1671447), which undergoes a series of oxidative and cyclizing reactions to form the foundational iridoid structure.
Geraniol to 10-Hydroxygeraniol Conversion
The initial committed step in this pathway is the hydroxylation of geraniol at the C-10 position to yield 10-hydroxygeraniol. nih.gov This reaction is catalyzed by Geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase. nih.govresearchgate.net G10H is considered a key regulatory point in the biosynthesis of terpenoid indole (B1671886) alkaloids and other iridoids. researchgate.net In several plant species, including Catharanthus roseus, G10H is an enzyme anchored to the endoplasmic reticulum. uva.nl
Formation of Iridodial (B1216469) and Nepetalactol
Following the initial hydroxylation, 10-hydroxygeraniol is oxidized to 8-oxogeranial. mdpi.com This intermediate then serves as the substrate for Iridoid Synthase (ISY) , a pivotal enzyme that catalyzes a reductive cyclization to form the characteristic cyclopentanopyran skeleton of iridoids. researchgate.netbiorxiv.orgresearchgate.net The products of the ISY-catalyzed reaction are the open-chain iridodial and its cyclized hemiacetal form, nepetalactol. researchgate.netbiorxiv.orgresearchgate.net Both iridodial and nepetalactol can serve as precursors for the subsequent oxidative steps. researchgate.netwikipedia.org In some plants, the stereoselective cyclization to nepetalactol is further mediated by nepetalactol-related short-chain dehydrogenase (NEPS) or major latex protein-like (MLPL) enzymes. pnas.orgfrontiersin.org
Iridoid Oxidase-Mediated Conversion to 7-Deoxyloganetic Acid
The conversion of the iridoid skeleton to 7-deoxyloganetic acid is accomplished by Iridoid Oxidase (IO) , another cytochrome P450 enzyme. researchgate.netuniprot.org This enzyme, also referred to as 7-deoxyloganetic acid synthase (7DLS), catalyzes a three-step oxidation of nepetalactol or iridodial to form 7-deoxyloganetic acid. researchgate.netnotulaebotanicae.ro Research has shown that while IO can utilize both nepetalactol and iridodial as substrates, nepetalactol appears to be consumed more rapidly. nih.gov This crucial oxidation step prepares the iridoid molecule for the subsequent glucosylation.
Glucosylation of 7-Deoxyloganetic Acid
The final step in the formation of this compound is the attachment of a glucose molecule to 7-deoxyloganetic acid, a reaction that increases its water solubility and prepares it for transport and further enzymatic modifications within the plant cell.
Role of 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)
The glucosylation of 7-deoxyloganetic acid is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) . wikipedia.org This enzyme facilitates the transfer of a glucose moiety from a UDP-glucose donor to the hydroxyl group of 7-deoxyloganetic acid, resulting in the formation of 7-deoxyloganic acid. notulaebotanicae.rouniprot.org This enzymatic step is a key control point in the biosynthesis of secologanin (B1681713) and other downstream monoterpene indole alkaloids. uniprot.orgoup.com
Characterization of Specific Glucosyltransferases (e.g., UGT8)
In the medicinal plant Catharanthus roseus, several UDP-sugar glycosyltransferases (UGTs) have been identified and characterized for their role in iridoid biosynthesis. oup.comebi.ac.uk Among these, UGT8 has been shown to possess high catalytic efficiency and substrate specificity for 7-deoxyloganetic acid. oup.comebi.ac.uk Biochemical analyses have demonstrated that UGT8 is better suited for iridoid biosynthesis in periwinkle compared to other identified UGTs. oup.com The crucial role of UGT8 has been confirmed through virus-induced gene silencing experiments, which led to a significant decrease in the accumulation of secologanin and other monoterpene indole alkaloids. oup.comebi.ac.uk Localization studies have further revealed that UGT8 is preferentially expressed in the internal phloem-associated parenchyma (IPAP) cells of C. roseus leaves, indicating this as a primary site for this compound synthesis. oup.comscholaris.ca
Kinetic Parameters and Substrate Specificity of Glucosyltransferases
The glucosylation of iridoid precursors is a critical step in their biosynthetic pathway. Several UDP-sugar glycosyltransferases (UGTs) have been identified and characterized for their role in this process, exhibiting varying efficiencies and substrate preferences.
In Catharanthus roseus, three iridoid glucosyltransferases, UGT6, UGT7, and UGT8, have been functionally characterized. oup.comnih.gov Biochemical analyses have shown that UGT8 has a high catalytic efficiency specifically for 7-deoxyloganetic acid, making it a key enzyme in the biosynthesis of this compound in this plant. oup.comnih.gov In contrast, UGT7 demonstrates the ability to glucosylate a wider range of substrates. oup.com
Kinetic studies of these enzymes have provided valuable insights into their function. For instance, in Lonicera japonica cell cultures, a partially purified glucosyltransferase showed the highest affinity for 7-deoxyloganetic acid, despite also being able to glucosylate 7-deoxyloganetin (B1248800) and loganetin. nii.ac.jp This suggests a primary role for this enzyme in the glucosylation of the acid precursor.
Similarly, UGT85A24 from Gardenia jasminoides has been characterized as a novel UDP-glucose:7-deoxyloganetin glucosyltransferase. nih.gov This enzyme can glucosylate both 7-deoxyloganetin and genipin, with a higher catalytic efficiency observed for 7-deoxyloganetin. nih.gov
Table 1: Kinetic Parameters of Iridoid Glucosyltransferases
| Enzyme | Substrate | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source Organism |
| UGT8 | 7-Deoxyloganetic acid | 0.25 ± 0.03 | 19.3 ± 0.6 | 77,200 | Catharanthus roseus oup.com |
| UGT6 | 7-Deoxyloganetic acid | 1.8 ± 0.2 | 1.1 ± 0.1 | 611 | Catharanthus roseus oup.com |
| UGT85A24 | 7-Deoxyloganetin | 0.61 | Gardenia jasminoides nih.gov | ||
| UGT85A24 | Genipin | 8.8 | Gardenia jasminoides nih.gov | ||
| Glucosyltransferase | 7-Deoxyloganetic acid | 0.106 | Lonicera japonica nii.ac.jp | ||
| Glucosyltransferase | 7-Deoxyloganetin | 0.561 | Lonicera japonica nii.ac.jp | ||
| Glucosyltransferase | Loganetin | 0.660 | Lonicera japonica nii.ac.jp |
Data not available in the provided sources.
Spatial and Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of this compound and other iridoids is characterized by a high degree of spatial and subcellular organization, involving distinct cell types and intracellular compartments. researchgate.netnih.gov This compartmentalization is crucial for regulating the metabolic flux and preventing the interference of intermediates with other cellular processes.
Cell-Specific Expression Patterns
In Catharanthus roseus, the iridoid biosynthetic pathway is spatially separated between two main cell types in the leaves: the internal phloem-associated parenchyma (IPAP) cells and the epidermal cells. nih.govnih.govnih.govnih.gov
The initial steps of the pathway, leading to the formation of 7-deoxyloganic acid, are predominantly localized in the IPAP cells. oup.comnih.govuniversiteitleiden.nl Genes encoding enzymes such as geraniol synthase (GES), iridoid synthase (IS), and 7-deoxyloganetic acid glucosyltransferase (UGT8) are preferentially expressed in these specialized cells. oup.comnih.govuniversiteitleiden.nl In situ hybridization studies have confirmed the localization of UGT8 transcripts specifically within the IPAP cells of young, developing leaves. oup.comnih.govnih.gov
Conversely, the later steps of the secoiridoid pathway, including the conversion of loganic acid to secologanin by loganic acid methyltransferase (LAMT) and secologanin synthase (SLS), occur in the leaf epidermis. nih.govnih.govcanada.ca This spatial separation necessitates the transport of an iridoid intermediate, likely 7-deoxyloganic acid or loganic acid, from the IPAP cells to the epidermis. nih.govuniversiteitleiden.nl The identification of iridoid glucoside transporters, such as members of the NPF family in C. roseus, supports the model of intercellular transport of multiple iridoid intermediates, including 7-deoxyloganic acid. nih.govresearchgate.net
Intracellular Compartmentation of Pathway Steps
Within the specialized cells, the biosynthetic pathway is further organized into different subcellular compartments. cimap.res.innih.gov The initial steps of monoterpenoid biosynthesis, which provide the precursors for iridoids, are known to occur in plastids. researchgate.netbiorxiv.org For example, geraniol synthase has been localized to the plastids of IPAP cells. researchgate.netuniversiteitleiden.nl
Following their synthesis in the plastids, the pathway intermediates are then processed in other cellular compartments. In C. roseus, the enzymes 8-hydroxygeraniol oxidoreductase (8-HGO) and 7-deoxyloganetic acid glucosyltransferase (7-DLGT) have been found to be localized in the cytosol. universiteitleiden.nl The cytochrome P450 enzymes involved, such as iridoid oxidase (IO) and 7-deoxyloganic acid hydroxylase (7DLH), are associated with the endoplasmic reticulum. universiteitleiden.nl This intricate subcellular organization highlights the complex trafficking of intermediates required for the complete biosynthesis of this compound and its derivatives. nih.govnih.gov
Downstream Metabolic Pathways Involving Deoxyloganic Acid
Conversion to Loganic Acid
The initial and crucial step in the downstream processing of 7-deoxyloganic acid is its conversion to loganic acid. wikipedia.org This transformation is a hydroxylation reaction that sets the stage for subsequent modifications in the pathway.
The hydroxylation of 7-deoxyloganic acid to form loganic acid is catalyzed by the enzyme 7-deoxyloganic acid hydroxylase, commonly abbreviated as 7-DLH. wikipedia.orguniprot.org This enzyme is a member of the cytochrome P450 family and has been specifically identified as CYP72A224 in the medicinal plant Catharanthus roseus (Madagascar periwinkle), where it is also referred to as CrDL7H. uniprot.orgnih.govresearchgate.net The reaction represents the third-to-last step in the biosynthesis of secologanin (B1681713). nih.govuniversiteitleiden.nl Studies involving virus-induced gene silencing of CrDL7H in C. roseus have demonstrated the enzyme's critical role; silencing this gene led to a significant reduction in secologanin levels (by at least 70%) and a substantial accumulation of the substrate, 7-deoxyloganic acid. nih.gov This enzyme is primarily expressed in the internal phloem-associated parenchyma (IPAP) cells of leaves. uniprot.orgresearchgate.net
Table 1: Overview of 7-Deoxyloganic Acid Hydroxylase (7-DLH)
| Feature | Description |
| Enzyme Name | 7-Deoxyloganic Acid Hydroxylase (7-DLH) |
| Alternative Names | CrDL7H, Cytochrome P450 72A224 (CYP72A224) uniprot.org |
| EC Number | EC:1.14.14.85 uniprot.org |
| Function | Catalyzes the C7-hydroxylation of 7-deoxyloganic acid to produce loganic acid. uniprot.orgresearchgate.net |
| Family | Cytochrome P450 nih.gov |
| Substrate | 7-Deoxyloganic acid wikipedia.org |
| Product | Loganic acid wikipedia.orguniprot.org |
| Plant Species | Catharanthus roseus uniprot.orgnih.gov, Camptotheca acuminata researchgate.net |
As a cytochrome P450 enzyme, 7-DLH's catalytic mechanism involves the activation of molecular oxygen to facilitate the insertion of a hydroxyl group at the C-7 position of 7-deoxyloganic acid. researchgate.net Functional expression of CrDL7H in yeast has confirmed its biochemical activity. nih.gov Substrate specificity studies have shown a clear preference for 7-deoxyloganic acid over other structurally similar compounds. nih.gov The enzyme's aglycone derivative, 7-deoxyloganetic acid, is not a substrate, which confirms that glycosylation must occur before the hydroxylation of the cyclopentane (B165970) ring. universiteitleiden.nl This specificity ensures the correct biosynthetic sequence, where hydroxylation precedes the subsequent carboxy-O-methylation step in the pathway. nih.gov In Camptotheca acuminata, enzymes designated CaCYP72A565 and CaCYP72A610 have also been shown to catalyze the regio- and stereoselective hydroxylation of 7-deoxyloganic acid to loganic acid. researchgate.net
Subsequent Steps in Iridoid and Seco-Iridoid Biosynthesis
Following the formation of loganic acid, the biosynthetic pathway continues with further enzymatic modifications that are essential for producing the seco-iridoid precursor required for alkaloid synthesis.
Loganic acid is converted to loganin (B1675030) through a methylation reaction catalyzed by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT). wikipedia.orgias.ac.innih.gov This enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the carboxyl group of loganic acid, forming the methyl ester loganin. nih.gov LAMT demonstrates strict stereospecificity for its substrate. nih.gov While it efficiently methylates loganic acid, it does not show significant activity towards 7-deoxyloganic acid, reinforcing the specific order of the biosynthetic steps. ias.ac.in In C. roseus, the genes for LAMT are expressed in the leaf epidermis, separate from the IPAP cells where loganic acid is synthesized, suggesting that loganic acid is transported from the IPAP to the epidermis for this conversion. researchgate.netuniversiteitleiden.nlnih.gov
The final step in the formation of the key seco-iridoid, secologanin, is the conversion of loganin. This is accomplished by secologanin synthase (SLS), an enzyme that catalyzes the oxidative cleavage of the cyclopentane ring in loganin. wikipedia.orgnih.govresearchgate.net SLS is also a cytochrome P450 enzyme (CYP72A1 in C. roseus) that requires NADPH and molecular oxygen for its function. nih.gov The reaction is a complex ring-opening process that creates the characteristic dialdehyde structure of secologanin. nih.gov Like LAMT, SLS is localized in the leaf epidermis. universiteitleiden.nlresearchgate.net The enzyme exhibits high specificity for loganin. nih.govresearchgate.net In C. roseus, two isoforms of the enzyme, SLS1 and SLS2, have been identified. Both can convert loganin to secologanin, and interestingly, can also further oxidize secologanin into secoxyloganin. nih.gov
Table 2: Key Enzymes in Downstream Iridoid Biosynthesis
| Enzyme | Substrate | Product | Function | Family |
| Loganic Acid O-Methyltransferase (LAMT) | Loganic acid | Loganin | Carboxyl group methylation ias.ac.innih.gov | SABATH Methyltransferase nih.gov |
| Secologanin Synthase (SLS) | Loganin | Secologanin | Oxidative ring cleavage nih.govresearchgate.net | Cytochrome P450 nih.govresearchgate.net |
Integration into Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis
Role in Strictosidine (B192452) and Derived MIA Pathways
The biosynthesis of strictosidine is a multi-step process that hinges on the initial formation of deoxyloganic acid. The pathway begins with the glucosylation of 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT), yielding 7-deoxyloganic acid. wikipedia.orgscispace.com Subsequently, 7-deoxyloganic acid undergoes hydroxylation at the C-7 position, a reaction catalyzed by the cytochrome P450 enzyme 7-deoxyloganic acid hydroxylase (7-DLH), to produce loganic acid. researchgate.netnih.govuniversiteitleiden.nl
Following this, loganic acid is methylated by S-adenosyl-L-methionine-dependent loganic acid O-methyltransferase (LAMT) to form loganin. nih.gov The final step in the formation of the seco-iridoid moiety is the oxidative cleavage of the cyclopentane ring of loganin, catalyzed by secologanin synthase (SLS), which generates secologanin. nih.govoup.com
Secologanin then undergoes a crucial Pictet-Spengler condensation with tryptamine (derived from the amino acid tryptophan). This reaction is catalyzed by strictosidine synthase (STR) and results in the formation of strictosidine. wikipedia.orgpnas.org As the last common precursor, strictosidine is the gateway to the biosynthesis of over 3,000 distinct MIAs, a diverse group of natural products with a wide range of pharmacological activities. nih.govresearchgate.netnih.gov The deglucosylation of strictosidine by strictosidine β-D-glucosidase (SG) yields a reactive aglycone, which then enters various divergent pathways to form the different classes of MIAs. nih.gov
| Substrate | Enzyme | Product |
|---|---|---|
| 7-Deoxyloganetic acid | 7-Deoxyloganetic acid glucosyltransferase (7-DLGT) | 7-Deoxyloganic acid |
| 7-Deoxyloganic acid | 7-Deoxyloganic acid hydroxylase (7-DLH) | Loganic acid |
| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin |
| Loganin | Secologanin synthase (SLS) | Secologanin |
| Secologanin + Tryptamine | Strictosidine synthase (STR) | Strictosidine |
Pathways Leading to Specific Alkaloids (e.g., Vinblastine (B1199706), Camptothecin)
The central role of this compound as an upstream precursor to strictosidine means it is integral to the biosynthesis of numerous pharmaceutically important MIAs, including the anticancer agents vinblastine and camptothecin.
Vinblastine: This dimeric alkaloid, produced by Catharanthus roseus, is formed through the coupling of two monomeric MIAs: catharanthine (B190766) and vindoline. researchgate.net The biosynthesis of both these monomers originates from strictosidine. frontiersin.org The pathway from strictosidine to catharanthine and vindoline involves approximately 30 enzymatic steps. nih.gov Therefore, the entire intricate pathway leading to vinblastine is dependent on the initial iridoid pathway that produces the secologanin half of strictosidine, with this compound as a key intermediate. nih.gov
Camptothecin: This pentacyclic quinoline alkaloid is known for its potent anticancer activity and is found in plants like Camptotheca acuminata. fourwaves.com The biosynthesis of camptothecin also proceeds via strictosidine. wikipedia.orgresearchgate.net The pathway involves the conversion of strictosidine to strictosamide, which then undergoes a series of oxidative reactions and rearrangements to form the characteristic five-ring structure of camptothecin. researchgate.net Although some pathway variations exist, such as the use of strictosidinic acid in C. acuminata, the fundamental building blocks remain tryptamine and a seco-iridoid derived from the pathway involving this compound. researchgate.netfourwaves.com
Biosynthesis of Specific this compound Derivatives
The core structure of this compound can be modified to produce various related iridoid compounds, contributing to the chemical diversity observed in the plant kingdom.
Formation of Epi-Deoxyloganic Acid and Related Structures (e.g., 8-Epi-7-deoxyloganic acid, 1,5,9-epithis compound)
Stereoisomers of this compound, known as epi-deoxyloganic acids, have been identified in various plant species. These isomers differ in the spatial arrangement of substituents on the iridoid ring structure.
1,5,9-epi-Deoxyloganic acid: This compound is a significant iridoid glycoside found in several species of the Nepeta genus (catmints). researchgate.netresearchgate.net It has been identified as a major iridoid constituent in species like N. sibirica and N. rtanjensis. researchgate.netresearchgate.net While the precise biosynthetic pathway leading to this specific stereoisomer is not fully elucidated, its production is linked to the core iridoid pathway. Studies involving gene silencing of geraniol (B1671447) synthase (GES) in Nepeta cataria resulted in a downregulation of 1,5,9-epi-deoxyloganic acid, confirming its origin from the early stages of the iridoid pathway. nih.gov
8-Epi-7-deoxyloganic acid: Also referred to as 7-Deoxy-8-epiloganic acid, this iridoid glucoside has been isolated from plants such as Incarvillea delavayi. Research has indicated that this compound exhibits weak antinociceptive activity.
Diversity of Iridoid Glycosides and Alkaloids Derived from this compound
The pathway branching from this compound is a source of immense chemical diversity. The modifications of the basic iridoid scaffold lead to hundreds of different iridoid glycosides, and the subsequent combination with an indole moiety gives rise to thousands of MIAs. researchgate.netnih.gov
Iridoid glycosides themselves, which are characterized by a glucose moiety attached to the iridoid skeleton, exhibit considerable structural variety. nih.govfrontiersin.org This diversity arises from enzymatic modifications such as hydroxylations, acylations, and methylations at various positions on the core ring structure. nih.gov Different plant families and genera often produce unique patterns of iridoid glycosides. researchgate.netresearchgate.net
The greatest expansion of diversity, however, comes after the formation of strictosidine. The strictosidine aglycone is a highly reactive intermediate that can be cyclized, rearranged, and oxidized by a multitude of enzymes to produce the various skeletal types of MIAs, including:
Corynanthe type (e.g., ajmalicine, yohimbine)
Iboga type (e.g., catharanthine)
Aspidosperma type (e.g., tabersonine, vindoline) pugetsound.edu
This metabolic plasticity highlights the fundamental importance of the early iridoid pathway, in which this compound is a critical intermediate, for generating the vast chemodiversity of these plant-specialized metabolites. nih.govnih.gov
| Compound Class | Key Precursor | Examples | Significance |
|---|---|---|---|
| Iridoid Glycosides | This compound / Loganic acid | Loganic acid, Secologanin, 1,5,9-epi-Deoxyloganic acid | Biosynthetic intermediates, diverse biological activities |
| Monoterpenoid Indole Alkaloids (MIAs) | Strictosidine | Vinblastine, Vincristine, Camptothecin, Ajmalicine, Catharanthine | Wide range of pharmaceuticals (e.g., anticancer, antihypertensive) |
Genetic and Transcriptional Regulation of Deoxyloganic Acid Biosynthesis
Identification and Characterization of Regulatory Genes
The expression of genes encoding the enzymes for deoxyloganic acid synthesis is governed by several families of transcription factors. These regulatory proteins bind to specific sequences in the promoter regions of the pathway genes, thereby activating or, in some cases, repressing their transcription.
Basic Helix-Loop-Helix (bHLH) Transcription Factors (e.g., BIS1, BIS2, BIS3)
A significant breakthrough in understanding the regulation of the iridoid branch of the TIA pathway was the identification of the bHLH Iridoid Synthesis (BIS) transcription factors. nih.gov
BIS1 and BIS2: These two closely related bHLH transcription factors have been identified as master regulators of the early steps in the iridoid biosynthetic pathway leading to loganic acid. nih.govfrontiersin.org Overexpression of BIS1 or BIS2 in C. roseus leads to the upregulation of the genes necessary for the conversion of geranyl diphosphate (B83284) into loganic acid. nih.govfrontiersin.org This includes the genes encoding enzymes directly involved in this compound formation. Furthermore, the expression of BIS1 and BIS2 is itself induced by jasmonate, a key plant defense hormone. nih.gov Interestingly, overexpression of BIS1 or BIS2 can also induce the expression of BIS2, suggesting a positive feedback loop. frontiersin.org
BIS3: Further investigation of the C. roseus genome revealed that BIS1 and BIS2 are part of a genomic cluster that also contains a third, related bHLH gene designated as BIS3. nih.gov Like its counterparts, BIS3 is highly expressed in the roots and is inducible by methyl jasmonate. nih.gov Functional studies have shown that BIS3 can activate the promoters of several iridoid pathway genes, including Geraniol (B1671447) Synthase (GES), Geraniol 10-Hydroxylase (G10H), 8-Hydroxygeraniol Oxidoreductase (8HGO), Iridoid Synthase (IS), 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT), and 7-Deoxyloganic Acid Hydroxylase (7DLH). nih.gov
| Transcription Factor | Family | Target Genes in this compound Pathway | Regulatory Effect |
| BIS1 | bHLH | GES, G10H, 8HGO, IS, 7DLGT, 7DLH | Activation |
| BIS2 | bHLH | GES, G10H, 8HGO, IS, 7DLGT, 7DLH | Activation |
| BIS3 | bHLH | GES, G10H, 8HGO, IS, 7DLGT, 7DLH | Activation |
Other Transcription Factor Families (e.g., ORCAs, MYC2, WRKYs)
Beyond the BIS cluster, other transcription factor families play crucial roles in the broader regulation of the TIA pathway, thereby influencing the production of this compound.
ORCAs (Octadecanoid-derivative Responsive Catharanthus AP2-domain): The APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF) family, particularly the ORCA proteins, are key jasmonate-responsive transcriptional activators in the TIA pathway. universiteitleiden.nlnih.gov ORCA2 and ORCA3 were among the first such regulators identified. universiteitleiden.nl The ORCA family itself is part of a gene cluster, with ORCA3, ORCA4, and ORCA5 located on the same genomic scaffold. researchgate.netnih.gov Overexpression of ORCA genes can lead to increased expression of TIA pathway genes. universiteitleiden.nlmdpi.com
MYC2: Acting upstream of the ORCA genes is the bHLH transcription factor CrMYC2. nih.govfrontiersin.org CrMYC2 is a central regulator in the jasmonate signaling cascade. tandfonline.comnih.gov It directly activates the expression of ORCA2 and ORCA3 in a jasmonate-dependent manner, thus initiating a transcriptional cascade that upregulates the TIA biosynthetic pathway. nih.govfrontiersin.org Overexpression of CrMYC2, however, has been shown to repress the expression of several iridoid branch genes, including G10H, Iridoid Synthase (IRS), Iridoid Oxidase (IO), 7-DLH, and 7-DLGT, suggesting a complex regulatory role where it may fine-tune the metabolic flux between different branches of the pathway. oup.com
Molecular Mechanisms of Transcriptional Control
The regulation of this compound biosynthesis genes occurs through the specific interaction of transcription factors with DNA elements in their promoter regions, often involving cooperative actions between different regulators.
Promoter Activation and Binding Motifs
The activation of gene transcription by the aforementioned factors relies on their ability to recognize and bind to specific DNA sequences, known as cis-regulatory elements, located in the promoter regions of the target genes.
G-box Motif: The bHLH transcription factors, including the BIS proteins and MYC2, typically bind to a DNA motif known as the G-box, which has the core sequence CACGTG. nih.gov Mutation of the G-box in the promoter of the G10H gene has been shown to abolish its activation by BIS3, confirming the importance of this motif for transcriptional control. nih.gov However, promoter deletion analysis suggests that sequences adjacent to the G-box are also crucial for the full regulatory effect of BIS3. nih.gov
W-box Motif: WRKY transcription factors recognize and bind to a cis-element called the W-box, which contains the core consensus sequence TTGACC/T. frontiersin.orgbohrium.com This interaction is fundamental to their role in regulating a wide array of plant processes, including secondary metabolism. frontiersin.orgfrontiersin.org
Synergistic Regulatory Interactions
The regulation of the this compound pathway is not a simple on-off switch controlled by a single factor. Instead, it involves complex and synergistic interactions between different transcription factors to fine-tune gene expression.
Research has demonstrated that the bHLH factors BIS1, BIS2, and BIS3 can act synergistically. For instance, BIS3 has been shown to work in concert with BIS1 and BIS2 to activate the promoter of the G10H gene in tobacco cells. nih.gov This cooperative action allows for a more robust and nuanced control over the metabolic flux into the iridoid pathway. Furthermore, a transcriptional cascade exists where the master regulator CrMYC2 controls the expression of the ORCA genes, which in turn regulate a subset of the TIA biosynthetic genes. nih.gov This hierarchical structure allows for multiple levels of control and integration of various signaling pathways.
Environmental and Hormonal Induction of Pathway Genes
The biosynthesis of this compound is highly responsive to external environmental cues and internal hormonal signals, which are perceived by the plant and transduced into changes in gene expression.
Jasmonates: The plant hormone jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are the most prominent inducers of the TIA pathway, and consequently, this compound biosynthesis. nih.govhep.com.cnoup.com Application of MeJA to C. roseus cells or whole plants leads to a significant upregulation of the entire suite of iridoid pathway genes. nih.govuniversiteitleiden.nl This induction is mediated through the transcription factor cascade involving CrMYC2, the BIS factors, and the ORCA proteins. nih.govnih.govnih.gov The jasmonate signaling pathway is a primary defense mechanism in plants, and the production of TIAs, including the precursor this compound, is a key part of this induced defense response against herbivores and pathogens. frontiersin.orgnih.gov
Environmental Factors: Other environmental factors such as light and temperature also play a regulatory role. nih.gov Light, for example, is known to regulate the biosynthesis of many plant secondary metabolites. nih.gov Studies in Gentiana macrophylla have shown that light intensity affects the accumulation of iridoids, with key transcription factors like GmMYB5 and GmbHLH20 being implicated in this response. bohrium.com Temperature can also influence the enzymatic reactions and gene expression within metabolic pathways. cnr.itresearchgate.net These environmental signals are often integrated with hormonal signaling pathways to modulate the final output of secondary metabolites like this compound.
Response to Methyl Jasmonate and Other Elicitors
The production of this compound and other secondary metabolites is often induced as a defense mechanism in plants. Elicitors, which are signaling molecules that trigger these defense responses, play a crucial role in upregulating the biosynthetic pathways.
Methyl jasmonate (MeJA), a well-known plant hormone and elicitor, has been shown to significantly influence the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), for which this compound is a precursor. nih.govplos.org Studies have demonstrated that MeJA treatment can lead to the upregulation of genes involved in the TIA pathway, thereby increasing the production of these compounds. nih.govnih.gov In Catharanthus roseus, both ethylene and MeJA have been identified as effective elicitors for the production of various valuable secondary metabolites. nih.gov Transcriptomic analyses have revealed that MeJA treatment leads to significant changes in the expression of numerous genes, including those in the TIA biosynthetic pathway. nih.govnih.gov Specifically, MeJA has been shown to induce the expression of key transcription factors, such as ORCA2, ORCA3, and CrMYC2, which in turn activate the structural genes of the MIA pathway. nih.gov
The response to MeJA is part of a broader defense signaling cascade. scielo.br Jasmonates, as a group, mediate plant responses to a variety of biotic and abiotic stresses by initiating a transcriptional reprogramming that enables the plant to cope with the stress. scielo.br This reprogramming includes the enhanced transcription of genes encoding key enzymes for the synthesis of various protective compounds. scielo.br In Gentiana macrophylla, for instance, MeJA treatment was found to significantly increase the concentration of gentiopicroside (B1671439), a secoiridoid derived from the same pathway as this compound. plos.org This increase was correlated with the upregulation of genes in the gentiopicroside biosynthetic pathway. plos.org The application of MeJA can trigger extensive transcriptional reprogramming, affecting the biosynthesis of terpenoids, alkaloids, and other secondary metabolites. plos.org
Organ-Specific Transcriptional Regulation
The biosynthesis of this compound and its derivatives is not uniform throughout the plant; instead, it is often localized to specific organs and even cell types. This spatial regulation is achieved through the differential expression of the biosynthetic genes.
In Catharanthus roseus, the early steps of the seco-iridoid pathway, leading to the formation of intermediates for this compound, are localized in the internal phloem-associated parenchyma (IPAP) cells of young tissues like leaves and roots. nih.govresearchgate.net Several key enzymes, including iridoid oxidase (IO), 7-deoxyloganetic acid glucosyltransferase (7-DLGT), and 7-deoxyloganic acid hydroxylase (DL7H), are also predominantly expressed in these IPAP cells. nih.gov In contrast, the later enzymes in the pathway, such as loganic acid O-methyltransferase (LAMT) and secologanin (B1681713) synthase (SLS), are preferentially expressed in the leaf epidermis. nih.govnih.gov This spatial separation of biosynthetic steps suggests the need for transport of intermediates, such as a hydroxylated form of this compound, from the IPAP cells to the epidermis. nih.gov
Similarly, in Nepeta nuda, the biosynthesis of iridoids is tightly regulated at the transcriptional level in an organ-specific manner. researchgate.net High levels of these compounds in the inflorescences are correlated with the upregulated expression of several key biosynthetic genes. researchgate.net This suggests that different plant organs have distinct metabolic profiles, which are maintained by the specific transcriptional control of the relevant biosynthetic pathways. researchgate.net In Hedyotis diffusa, genes involved in iridoid biosynthesis also exhibit tissue-specific expression patterns, with some genes being more highly expressed in the stems and others in the flowers. frontiersin.org This organ-specific expression contributes to the tissue-specific accumulation of different iridoid metabolites. frontiersin.org
The following table summarizes the key enzymes in the this compound pathway and their primary localization based on current research.
| Enzyme | Abbreviation | Primary Localization in C. roseus |
| Iridoid Oxidase | IO | Internal Phloem-Associated Parenchyma (IPAP) cells |
| 7-Deoxyloganetic acid glucosyltransferase | 7-DLGT | Internal Phloem-Associated Parenchyma (IPAP) cells |
| 7-Deoxyloganic acid hydroxylase | DL7H | Internal Phloem-Associated Parenchyma (IPAP) cells |
| Loganic acid O-methyltransferase | LAMT | Leaf Epidermis |
| Secologanin synthase | SLS | Leaf Epidermis |
Gene Silencing and Overexpression Studies
The manipulation of gene expression through techniques like gene silencing and overexpression has been instrumental in elucidating the this compound biosynthetic pathway and understanding the roles of specific genes.
Virus-Induced Gene Silencing (VIGS) for Pathway Elucidation
Virus-induced gene silencing (VIGS) is a powerful reverse genetics tool that has been widely used to investigate the function of genes in plant secondary metabolism. lsus.edu This technique allows for the transient silencing of a target gene, and the resulting changes in the plant's metabolite profile can provide strong evidence for the gene's function.
A pivotal study in Catharanthus roseus utilized VIGS to identify the 7-deoxyloganic acid 7-hydroxylase (CrDL7H), an enzyme responsible for a key step in secologanin biosynthesis. nih.gov By silencing the gene encoding this cytochrome P450 enzyme, researchers observed a significant accumulation of 7-deoxyloganic acid, a compound not typically detected in control plants, and a corresponding decrease in the downstream product, secologanin. nih.gov This demonstrated that hydroxylation of this compound is a critical step in the pathway. nih.gov
VIGS has also been employed to identify other enzymes in the broader monoterpenoid indole alkaloid pathway. For example, it was used to identify a cytochrome P450 and an alcohol dehydrogenase involved in the conversion of tabersonine, a downstream MIA. capes.gov.br This approach, combining bioinformatics to identify candidate genes with VIGS for functional characterization, has proven to be a highly effective strategy for pathway elucidation. nih.govpnas.org
Impact of Gene Manipulation on this compound Levels and Downstream Products
The targeted manipulation of genes in the this compound pathway has profound effects on the accumulation of this compound and its derivatives. These studies not only confirm the function of the manipulated gene but also provide insights into the regulatory control of the pathway.
As mentioned, the silencing of the 7-deoxyloganic acid 7-hydroxylase (CrDL7H) gene in C. roseus led to a dramatic increase in 7-deoxyloganic acid levels, reaching over 4 mg per gram of fresh leaf weight, while simultaneously reducing secologanin levels by more than 70%. nih.gov This result clearly establishes the direct role of CrDL7H in the conversion of this compound and highlights this step as a potential bottleneck in the biosynthesis of downstream MIAs. nih.gov
The following table provides a summary of the observed effects of gene silencing on key metabolites in the this compound pathway.
| Gene Silenced | Metabolite Increased | Metabolite Decreased | Plant Species |
| 7-deoxyloganic acid 7-hydroxylase (CrDL7H) | 7-Deoxyloganic acid | Secologanin, Loganic acid | Catharanthus roseus |
Metabolic Engineering and Synthetic Biology Approaches
Engineering of Deoxyloganic Acid Production in Plant Systems
Modifying the biosynthetic pathways directly within plant systems is a primary strategy for increasing the accumulation of this compound and its derivatives. This involves manipulating the plant's own metabolic network to favor the production of these specific iridoids.
Enhancing the yield of this compound in plants can be achieved by upregulating the expression of key genes within its biosynthetic pathway. Research has identified several critical enzymatic steps, and modulating the genes encoding these enzymes is a promising approach. The core pathway involves the conversion of geraniol (B1671447) through a series of enzymes including geraniol synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (GOR), and iridoid synthase (ISY).
Studies in iridoid-producing plants like Catharanthus roseus and Nepeta cataria (catnip) have shown that the expression levels of these genes correlate with iridoid accumulation. researchgate.net For instance, geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, is considered a significant rate-limiting step in the pathway. researchgate.netmdpi.com Overexpression of transcription factors that regulate these pathways, such as the ORCA3 transcription factor in C. roseus, has been shown to activate the expression of multiple iridoid biosynthesis genes, leading to enhanced production of downstream products. mdpi.com
A powerful technique to validate the function of these genes in planta is Virus-Induced Gene Silencing (VIGS). In Nepeta cataria, silencing key pathway genes has provided direct evidence of their role in iridoid biosynthesis. nih.govuni-hannover.denih.gov These experiments demonstrate that down-regulating specific genes leads to a significant decrease in the final iridoid products, strongly suggesting that overexpressing these same genes would increase metabolic flux and enhance yields.
Table 1: Effect of Virus-Induced Gene Silencing (VIGS) on Iridoid Biosynthesis in Nepeta cataria
| Target Gene | Enzyme Function | Observed Effect on Iridoid Production | Reference |
| GES | Geraniol Synthase | Significant decrease in nepetalactone (B1678191) isomers and the related iridoid 1,5,9-epi-deoxyloganic acid. | nih.gov |
| ISY | Iridoid Synthase | Significant decrease in overall nepetalactone content. | nih.govresearchgate.net |
| MLPL | Major-Latex Protein-Like | Significant decrease in overall nepetalactone content. | nih.govresearchgate.net |
Metabolic flux analysis helps identify bottlenecks and competing pathways that divert precursors away from the desired product. vanderbilt.eduwikipedia.org In the context of this compound, primary metabolism must supply sufficient geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes. Engineering strategies aim to channel more GPP into the iridoid pathway and prevent its conversion into other compounds.
This can be achieved by:
Upregulating early pathway enzymes: Increasing the expression of GES ensures that more GPP is converted to geraniol, the entry point for iridoid synthesis.
Downregulating competing pathways: Plants produce a wide array of monoterpenes. By using gene-silencing techniques like RNAi or CRISPR/Cas9 to suppress enzymes that lead to other terpenes, metabolic flux can be redirected specifically towards iridoid formation.
Balancing pathway modules: In plants like C. roseus, the iridoid pathway (leading to secologanin (B1681713), a derivative of this compound) must be balanced with the indole (B1671886) pathway to produce monoterpenoid indole alkaloids (MIAs). Metabolic engineering efforts seek to manage the expression of regulatory factors to prevent one branch from limiting the other, ensuring a steady supply of the iridoid precursor. researchgate.net
Heterologous Biosynthesis in Microbial Hosts
Reconstructing plant biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a promising alternative to plant-based production. nih.gov These systems allow for rapid growth in controlled fermenters, scalable production, and simpler genetic manipulation compared to complex plants.
Significant progress has been made in reconstituting the entire pathway leading to strictosidine (B192452), a complex MIA derived from the this compound pathway, in S. cerevisiae. researchgate.netnih.gov This monumental effort involved the expression of numerous plant genes to build the multi-step pathway from simple sugars. The reconstruction of the iridoid portion is a critical component of this work.
To achieve this, a series of genes, primarily from C. roseus, were introduced into the yeast genome. These enzymes collectively convert the native yeast precursor GPP into the key iridoid secologanin. The formation of this compound is an integral part of this reconstructed pathway, involving the sequential action of heterologously expressed enzymes.
Table 2: Plant Genes Used for Heterologous Iridoid Pathway Reconstruction in Saccharomyces cerevisiae
| Gene | Enzyme Name | Function in Pathway | Source Organism | Reference |
| GES | Geraniol Synthase | GPP → Geraniol | Catharanthus roseus | researchgate.net |
| G8H | Geraniol 8-hydroxylase | Geraniol → 8-hydroxygeraniol | Catharanthus roseus | researchgate.net |
| GOR | 8-hydroxygeraniol oxidoreductase | 8-hydroxygeraniol → 8-oxogeranial | Catharanthus roseus | researchgate.net |
| ISY | Iridoid Synthase | 8-oxogeranial → Nepetalactol | Catharanthus roseus | researchgate.net |
| IO | Iridoid Oxidase | Nepetalactol → 7-deoxyloganetic acid | Catharanthus roseus | researchgate.net |
| 7-DLGT | 7-deoxyloganetic acid glucosyltransferase | 7-deoxyloganetic acid → 7-deoxyloganic acid | Catharanthus roseus | researchgate.netoup.com |
| 7-DLH | 7-deoxyloganic acid hydroxylase | 7-deoxyloganic acid → Loganic acid | Catharanthus roseus | researchgate.net |
| LAMT | Loganic acid O-methyltransferase | Loganic acid → Loganin (B1675030) | Catharanthus roseus | researchgate.net |
| SLS | Secologanin Synthase | Loganin → Secologanin | Catharanthus roseus | researchgate.net |
Simply introducing the plant genes into a microbial host is often insufficient for high-yield production. Further optimization is required to ensure the enzymes function efficiently and that metabolic flux is directed appropriately. koreascience.krnih.govnih.gov Key optimization strategies include:
Eliminating Shunt Pathways: Native microbial enzymes can sometimes act on plant pathway intermediates, converting them into undesired side products. In the engineering of iridoid production in yeast, it was discovered that endogenous yeast enzymes caused an irreversible reduction of a key intermediate, creating a metabolic sink. nih.govnih.gov By identifying and deleting five specific yeast genes involved in this shunt pathway, researchers increased the biocatalytic selectivity for the desired iridoid product by over five-fold. nih.gov
Balancing Enzyme Expression: The relative levels of each enzyme in the pathway are critical. Using promoters of varying strengths to control the expression of each gene allows for fine-tuning of the pathway to prevent the accumulation of toxic intermediates and avoid metabolic bottlenecks.
Cofactor and Subcellular Localization: Many plant enzymes, particularly cytochrome P450s like G8H and 7-DLH, require a specific cytochrome P450 reductase (CPR) partner to function. Co-expressing a compatible CPR from the source plant is essential for their activity in yeast. researchgate.net Furthermore, targeting enzymes to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, can improve pathway efficiency by co-localizing enzymes and concentrating substrates.
Production of Novel or Unnatural Derivatives
Beyond producing the natural compound, metabolic engineering opens the door to creating novel molecules not found in nature. These "unnatural" derivatives can possess improved bioactivity or entirely new functions. nih.gov This can be accomplished through several strategies:
Mutasynthesis and Precursor-Directed Biosynthesis: This involves feeding synthetic, non-native precursor molecules to an engineered system. The downstream enzymes in the pathway may accept these unnatural substrates and convert them into novel derivatives. For example, synthetic nitrogen-containing "aza-iridoids" were shown to be taken up and metabolized by the enzymes in Scrophularia nodosa, an iridoid-producing plant, demonstrating the potential for plant enzymes to process unnatural substrates. acs.org A similar approach could be used with microbial systems engineered to express the this compound pathway.
Enzyme Engineering: The enzymes of the biosynthetic pathway themselves can be modified through protein engineering techniques like directed evolution or site-directed mutagenesis. This can alter their substrate specificity, allowing them to accept a wider range of precursors, or change their catalytic activity to produce a different final product.
Combinatorial Biosynthesis: This involves mixing and matching genes from different organisms to create entirely new pathways. For instance, an enzyme from a different plant's iridoid pathway could be substituted into the this compound pathway, potentially leading to a structurally distinct iridoid product. This approach allows for the rational design of pathways to produce a diverse array of new-to-nature compounds. nih.gov
Combinatorial Biosynthesis and Chemical Engineering of Precursors
Combinatorial biosynthesis, a strategy that involves the introduction of genes from different organisms or the modification of existing pathways, offers a powerful tool for diversifying the production of natural products. nih.gov In the context of this compound, this approach is being explored to optimize the supply of its primary precursors, geranyl diphosphate (B83284) (GPP) and its subsequent derivative, 8-oxogeranial.
Metabolic engineering efforts in organisms like Escherichia coli and Saccharomyces cerevisiae have focused on enhancing the flux towards GPP. This often involves the overexpression of genes from the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, which are responsible for the synthesis of the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). For instance, engineering the expression of a mutant farnesyl diphosphate (FPP) synthase that favors the production of GPP over FPP has been shown to increase the availability of this C10 precursor for monoterpenoid synthesis. nih.gov
Furthermore, the chemical engineering of precursor pathways is being investigated to bypass potential metabolic bottlenecks. This can involve the compartmentalization of biosynthetic pathways within the cell to increase local substrate concentrations or the use of synthetic scaffolds to co-localize enzymes and enhance catalytic efficiency. The ultimate goal is to create robust microbial cell factories capable of high-titer production of GPP and its downstream products, including this compound. nih.gov
A key enzyme in the iridoid biosynthesis pathway is geraniol synthase (GES), which converts GPP to geraniol. The engineering of this step is crucial for channeling the metabolic flux towards this compound. Researchers have successfully expressed and characterized GES from various plant sources in microbial hosts, paving the way for combinatorial approaches where different GES variants could be tested for improved activity and stability. researchgate.net
Another critical step is the conversion of geraniol to 8-oxogeranial. This multi-step oxidation is catalyzed by a cascade of enzymes, including geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO). Combinatorial approaches could involve sourcing these enzymes from different plant species that produce iridoids to identify combinations that lead to higher yields of 8-oxogeranial, the direct substrate for the iridoid synthase. researchgate.netnih.gov
Exploration of Alternative Substrates and Enzyme Specificities
The enzymes involved in the this compound biosynthetic pathway exhibit varying degrees of substrate specificity, a characteristic that can be exploited for the production of novel iridoid derivatives. This exploration of "enzyme promiscuity" allows for the acceptance of non-native or modified substrates, leading to the generation of "unnatural" natural products. wikipedia.org
A pivotal enzyme in this context is the iridoid synthase (ISY) . Unlike canonical monoterpene cyclases that utilize GPP, ISY uniquely uses the linear monoterpene 8-oxogeranial as its substrate to form the characteristic bicyclic iridoid scaffold. nih.gov This distinct substrate requirement opens up avenues for feeding alternative aldehyde substrates to the enzyme to generate novel iridoid structures. Research has shown that ISY exhibits a degree of substrate promiscuity, and efforts are underway to engineer its substrate preference through directed evolution to improve the synthesis of specific iridoids. nih.gov
The downstream enzyme, 7-deoxyloganetic acid glucosyltransferase (UGT) , also displays interesting substrate specificity. Studies on UGTs from Catharanthus roseus have revealed isoforms with distinct preferences. For example, UGT8 shows high catalytic efficiency exclusively towards 7-deoxyloganetic acid, while other isoforms like UGT6 and UGT7 can glucosylate a broader range of substrates, albeit with lower efficiency for the native substrate. nih.govnih.gov This specificity is crucial for ensuring the correct glycosylation step in the pathway.
The kinetic properties of these enzymes provide valuable insights into their substrate preferences. For instance, detailed kinetic analysis of UGTs from Catharanthus roseus has quantified their varying affinities and catalytic rates for different iridoid substrates.
Kinetic Parameters of Iridoid Glucosyltransferases (UGTs) from Catharanthus roseus
| Enzyme | Substrate | Apparent Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
|---|---|---|---|---|
| UGT6 | 7-deoxyloganetin (B1248800) | 0.142 | 0.0355 | 250 |
| UGT7 | 7-deoxyloganetin | 1.99 | 0.00493 | 2.48 |
| UGT8 (7DLGT) | 7-deoxyloganetic acid | 0.088 | 0.130 | 1477 |
| UDP-glucose | 5.38 | 0.325 | 60.4 |
Data derived from studies on UGTs from Catharanthus roseus. nih.govuniprot.org
The exploration of alternative substrates is not limited to the later stages of the pathway. The promiscuity of enzymes like geraniol synthase can also be harnessed. While its primary substrate is GPP, studies on diterpene synthases have shown extreme promiscuity, reacting with various available precursors. researchgate.net This suggests that geraniol synthases could potentially accept modified GPP analogs, leading to the production of novel geraniol derivatives that could then be channeled into the iridoid pathway.
Biological and Ecological Functions of Deoxyloganic Acid in Plants
Role in Plant Secondary Metabolism and Chemodiversity
Deoxyloganic acid is a central precursor in the biosynthesis of a vast and diverse group of plant secondary metabolites, particularly iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). nih.govnih.gov This role places it at a critical juncture in metabolic pathways that generate immense chemical diversity, or chemodiversity, which is vital for plant adaptation and evolution. nih.govnih.govriojournal.com
The biosynthesis of iridoids, including this compound, originates from the methylerythritol phosphate (MEP) pathway, which produces the precursor geranyl pyrophosphate (GPP). nih.govnih.gov Through a series of enzymatic reactions involving hydroxylation, oxidation, and cyclization, GPP is converted into the iridoid scaffold. nih.govnih.gov Specifically, geraniol (B1671447) is hydroxylated and then oxidized to 8-oxogeranial, which is then reductively cyclized to form nepetalactol. nih.govnih.gov Nepetalactol undergoes further oxidation to yield 7-deoxyloganetic acid, which is then glycosylated to produce 7-deoxyloganic acid. nih.gov
This compound serves as a key intermediate for a multitude of other complex molecules. portlandpress.compugetsound.edu For instance, it can be hydroxylated to form loganic acid, a precursor to secologanin (B1681713). nih.govresearchgate.net Secologanin is a versatile iridoid that condenses with tryptamine to form strictosidine (B192452), the universal precursor for the thousands of structurally diverse MIAs. nih.govnih.govbiorxiv.org These alkaloids include medicinally important compounds like vinblastine (B1199706), vincristine, and quinine. nih.govpugetsound.edu The structural variations that arise from the downstream modifications of this compound contribute significantly to the chemodiversity observed within and among plant species. nih.govresearchgate.net This metabolic plasticity allows plants to produce a wide array of compounds with specialized functions. nih.govsemanticscholar.org
| Precursor | Key Intermediate | Major Downstream Products | Significance |
| Geranyl Pyrophosphate (GPP) | 7-Deoxyloganic Acid | Loganic Acid, Secologanin | Precursor to secoiridoids and MIAs nih.govresearchgate.net |
| 7-Deoxyloganic Acid | Loganin (B1675030) | Monoterpenoid Indole Alkaloids (MIAs) | Central precursor for over 2,500 alkaloids nih.govpugetsound.edu |
| 7-Deoxyloganic Acid | 8-epi-deoxyloganic acid | Aucubin, Catalpol | Important iridoid glucosides portlandpress.comresearchgate.netresearchgate.net |
Contribution to Plant Defense Mechanisms
Plants have evolved a sophisticated defense system that relies heavily on chemical compounds to deter herbivores and combat pathogens. iastate.edu this compound, primarily through its role as a precursor to a wide range of defensive secondary metabolites, is integral to these defense strategies. nih.gov
The iridoids and alkaloids derived from this compound are well-documented for their roles in defending plants against a variety of antagonists. nih.gov Many iridoids possess anti-herbivore properties, acting as feeding deterrents or toxins to insects. nih.gov For example, the presence of certain iridoids can negatively affect the growth, development, and survival of herbivorous insects. nih.govnih.gov Similarly, many MIAs exhibit potent biological activities that can deter herbivores. researchgate.net
In addition to herbivore defense, these compounds play a role in protecting plants from microbial pathogens. mdpi.comresearchgate.net The accumulation of specific alkaloids and iridoids at the site of infection can inhibit the growth of bacteria and fungi. mdpi.commdpi.com The synthesis of these defensive compounds is often induced upon attack, forming a key component of the plant's induced defense response. nih.govresearchgate.net While this compound itself may not be the final active compound, its rapid conversion into various defensive molecules is a critical aspect of the plant's ability to respond to biotic threats.
| Compound Class (derived from this compound) | Defensive Function | Target Organisms |
| Iridoids | Feeding deterrence, Toxicity | Insect herbivores nih.gov |
| Monoterpenoid Indole Alkaloids (MIAs) | Antifeedant, Toxic, Antimicrobial | Insect herbivores, Microbial pathogens researchgate.netmdpi.com |
| Phenolic Compounds (related pathways) | Antioxidant, Antimicrobial, Enzyme inhibition | Herbivores, Pathogens nih.gov |
The production of secondary metabolites, including those derived from this compound, is a key adaptive strategy for plants to cope with various environmental stresses. nih.govdoi.org Abiotic stresses such as drought, salinity, and extreme temperatures can trigger changes in plant metabolism, often leading to an increased production of protective compounds. mdpi.comnih.govmdpi.com
Organic acids and their derivatives can play several roles in stress tolerance. nih.gov They can act as signaling molecules, activating downstream defense and stress-response pathways. nih.govresearchgate.net The accumulation of these compounds can also contribute to osmotic adjustment and detoxification of reactive oxygen species (ROS) that are produced under stress conditions. mdpi.com The biosynthetic pathways leading from this compound are part of a larger metabolic network that allows plants to reconfigure their chemistry in response to environmental challenges, enhancing their resilience and survival. nih.govnih.gov
Involvement in Plant-Environment Interactions
The influence of this compound extends beyond the internal metabolism of the plant, playing a role in how the plant interacts with its surrounding soil environment and the organisms within it.
The rhizosphere, the soil region immediately surrounding plant roots, hosts a complex community of microorganisms that can have profound effects on plant health and growth. frontiersin.orgresearchgate.net Plants actively shape this microbial community through the release of root exudates, which include a variety of primary and secondary metabolites, such as organic acids. researchgate.netnih.gov
Semiochemicals are chemicals that convey signals between organisms and mediate ecological interactions. mdpi.comnih.gov Many plant secondary metabolites, including volatile iridoids and alkaloids derived from this compound, function as semiochemicals. nih.govmdpi.com For instance, herbivore-induced plant volatiles can attract natural enemies of the attacking herbivores, an indirect defense mechanism. mdpi.com
These chemical signals can also be involved in plant-plant communication and in interactions with pollinators. The intricate network of chemical communication mediated by these compounds is fundamental to the structure and functioning of ecosystems. nih.gov As a central building block for many of these signaling molecules, this compound is foundational to the plant's ability to engage in these complex ecological dialogues. nih.gov
This compound and Derivatives as Phytochemical Markers
This compound and its various derivatives are significant iridoid monoterpenoids that serve as valuable phytochemical markers in plant chemotaxonomy. Their distribution is not uniform across the plant kingdom but is often characteristic of specific families, genera, and even species. The structural variations of the this compound skeleton, including different stereoisomers and substituted forms, provide a chemical fingerprint that aids in the classification of plants and in understanding their phylogenetic relationships. These compounds are key intermediates in the biosynthesis of more complex iridoids and secoiridoids, and their presence or absence can delineate major biosynthetic pathways within plant lineages.
Research into the iridoid composition of various plant taxa has revealed patterns in the occurrence of this compound and its derivatives, solidifying their role as chemotaxonomic indicators. For instance, the prevalence of certain isomers of this compound can distinguish between closely related species, while the biosynthetic pathway originating from this compound is a shared trait among families within the orders Gentianales and Cornales.
Distribution and Chemotaxonomic Significance in Plant Families
The utility of this compound and its derivatives as phytochemical markers is particularly evident in several plant families:
Lamiaceae: Within the mint family, the genus Nepeta is characterized by the presence of specific this compound derivatives. Notably, 1,5,9-epi-deoxyloganic acid has been identified as a major iridoid glycoside in numerous Nepeta species, including Nepeta cataria (catnip), N. nuda, N. rtanjensis, and N. sibirica. researchgate.net This compound is typically found in the leaves and inflorescences, with concentrations often being higher in the flowering parts. researchgate.net Furthermore, 8-epi-7-deoxyloganic acid has been isolated from the aerial parts of Nepeta deflersiana, highlighting the diversity of these markers even within a single genus. researchgate.net The consistent presence of these specific isomers makes them valuable for the chemotaxonomic classification of the Nepeta genus.
Apocynaceae: In the dogbane family, 7-deoxyloganic acid is a crucial intermediate in the biosynthesis of secologanin, which is a precursor to a vast array of monoterpenoid indole alkaloids. nih.gov Its role is well-documented in Catharanthus roseus (Madagascar periwinkle), where it is synthesized in the internal phloem-associated parenchyma cells of the leaves. nih.gov The biosynthetic pathway leading from 7-deoxyloganic acid is a key characteristic of this and related species that produce these complex alkaloids.
Rubiaceae: The coffee family is rich in iridoids, which are considered important for its chemotaxonomy. nih.govresearchgate.netnih.gov Specific this compound derivatives have been isolated from members of this family, aiding in their chemical classification. For example, 7-deoxyloganic acid has been found in Uncaria tomentosa (cat's claw), a plant known for its medicinal properties. nih.gov Additionally, 8-epithis compound has been reported in Scyphiphora hydrophyllacea, a mangrove species. nih.gov The presence of these compounds helps to characterize the chemical profile of these genera within the broader Rubiaceae family.
Plantaginaceae: In the plantain family, the biosynthetic pathway leading to characteristic iridoids such as aucubin and catalpol involves an isomer of this compound. Specifically, the pathway proceeds through 8-epi-deoxyloganic acid . mazums.ac.ir This metabolic route is a distinguishing feature of many species within the order Lamiales, to which Plantaginaceae belongs. mazums.ac.ir The iridoid profile, originating from this precursor, is a significant chemotaxonomic marker for this family.
Gentianaceae and Cornaceae: The biosynthetic pathway to secoiridoids, which are prevalent in these families, originates from this compound. This shared metabolic pathway underscores a fundamental chemical relationship between these and other families in the orders Gentianales and Cornales. mazums.ac.ir
The following table summarizes the distribution of this compound and some of its key derivatives that serve as phytochemical markers in various plant families.
| Plant Family | Genus/Species | Derivative of this compound | Plant Part(s) |
| Lamiaceae | Nepeta cataria, N. nuda, N. rtanjensis, N. sibirica | 1,5,9-epi-Deoxyloganic acid | Leaves, Inflorescences |
| Nepeta deflersiana | 8-epi-7-Deoxyloganic acid | Aerial Parts | |
| Apocynaceae | Catharanthus roseus | 7-Deoxyloganic acid | Leaves (Internal phloem-associated parenchyma) |
| Rubiaceae | Uncaria tomentosa | 7-Deoxyloganic acid | Not specified in detail |
| Scyphiphora hydrophyllacea | 8-Epithis compound | Not specified in detail | |
| Plantaginaceae | Plantago spp. | 8-epi-Deoxyloganic acid (as a precursor) | Leaves, Reproductive stalks |
Advanced Analytical Methodologies for Deoxyloganic Acid Research
Quantitative and Qualitative Analysis in Biological Matrices
Accurate measurement and identification of deoxyloganic acid in biological samples, such as plant tissues, are fundamental to understanding its metabolic significance. High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the separation, detection, and quantification of this compound from complex biological matrices. seejph.comjapsonline.com These methods offer high resolution and sensitivity, which are essential for analyzing compounds present in intricate mixtures like plant extracts. seejph.com
For quantitative analysis, HPLC systems are commonly coupled with Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (MS) detectors. In studies involving Catharanthus roseus, UPLC-MS has been effectively used to monitor the profiles of various iridoids, including this compound. The compound is typically detected by its retention time and its specific mass-to-charge ratio (m/z). oup.com For instance, in one analytical setup, this compound was identified with a retention time of 4.68 minutes and an m/z of 197 in positive ionization mode. oup.com Another study using LC-ESI-QTOF-MS/MS on olive tree root extracts identified this compound with a precursor ion at m/z 389.14 in negative ionization mode. mdpi.com
The choice of detector and ionization mode is critical. Electrospray ionization (ESI) is frequently used, and analysis can be performed in both positive and negative ion modes to achieve the best sensitivity and fragmentation patterns for structural confirmation. oup.commdpi.comresearchgate.net The development of a robust HPLC method requires careful optimization of the mobile phase, column type (commonly a reverse-phase C18 column), and flow rate to achieve optimal separation from other related compounds. seejph.comresearchgate.netnih.gov
Table 1: HPLC-MS Parameters for this compound Detection
| Parameter | Value | Source |
|---|---|---|
| Chromatography | UPLC / HPLC | oup.com |
| Column | Zorbax SB C-18 | researchgate.netnih.gov |
| Detection | Mass Spectrometry (MS), UV-Vis | oup.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | oup.commdpi.com |
| Retention Time (example) | 4.68 min | oup.com |
| m/z (example) | 197 [M-H]⁻ (as deoxyloganetic acid), 359.1342 [M-H]⁻ | oup.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. jchps.com While HPLC-MS is excellent for detection and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and stereochemistry. jchps.comrsc.org
Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orgebi.ac.uk These methods allow researchers to assign every proton and carbon atom in the molecule's structure. For example, the complete 1H and 13C NMR spectral assignments for this compound have been reported in various deuterated solvents (CD3OD, D2O, and CDCl3), providing a crucial reference for its identification. nih.gov The structural verification of a new this compound derivative isolated from olive cultivars was established using a combination of spectroscopic analyses, including 1D and 2D NMR. researchgate.net LC-SPE-NMR/MS systems have even enabled the direct structural elucidation of this compound from complex mixtures like cranberry juice without prior purification. rsc.org
Table 2: Key NMR Techniques for this compound
| NMR Technique | Purpose | Source |
|---|---|---|
| 1H NMR | Determines the number and type of protons. | ebi.ac.uknih.gov |
| 13C NMR | Determines the number and type of carbon atoms. | ebi.ac.uknih.gov |
| HSQC | Correlates directly bonded protons and carbons. | rsc.org |
| HMBC | Correlates protons and carbons over two to three bonds. | rsc.orgebi.ac.uk |
| NOESY | Determines spatial proximity of protons for stereochemistry. | ebi.ac.uk |
Spatiotemporal Profiling of this compound and Related Metabolites
Understanding where and when this compound is produced in an organism is vital for comprehending its biological function. Spatiotemporal profiling techniques provide this crucial spatial context.
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. researchgate.netmdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI can map the location of this compound and related metabolites within plant organs, such as leaves and stems, at a microscopic level. researchgate.netfrontiersin.org
The process involves preparing a thin section of the biological tissue, coating it with a suitable matrix (for MALDI), and acquiring mass spectra across a grid of predefined spots. researchgate.netnih.gov This generates a molecular map, showing the intensity and location of specific ions corresponding to different compounds. While direct imaging of this compound has been proposed, the technique has been successfully used to localize related iridoids like loganin (B1675030) and secologanin (B1681713) in the epidermal cells of C. roseus, and various alkaloids in idioblast and laticifer cells. nihonika.co.jp This demonstrates the high potential of MSI to pinpoint the precise cellular sites of this compound accumulation, which is thought to be in the internal phloem-associated parenchyma (IPAP) cells before its potential transport to the epidermis. oup.comnih.gov
To determine the specific cells responsible for synthesizing this compound, researchers use in situ hybridization. This molecular technique localizes specific messenger RNA (mRNA) transcripts within tissue sections, thereby revealing where the genes encoding biosynthetic enzymes are actively expressed.
Studies in Catharanthus roseus have successfully used in situ hybridization to localize the expression of genes crucial for the biosynthesis of this compound. For instance, the transcript for 7-deoxyloganetic acid glucosyltransferase (UGT8), the enzyme that converts 7-deoxyloganetic acid into this compound, has been shown to be preferentially expressed in the internal phloem associated parenchyma (IPAP) cells of leaves. nih.govresearchgate.net Similarly, the gene for 7-deoxyloganic acid hydroxylase (7DLH), which converts this compound to loganic acid, was also found to be expressed in these specialized vascular cells. universiteitleiden.nlnih.gov These findings provide strong evidence that the IPAP cells are the primary site of this compound synthesis. oup.comnih.govuniversiteitleiden.nl
Enzymatic Assays and Kinetic Characterization
Enzymatic assays are essential for confirming the function of enzymes involved in the this compound pathway and for determining their efficiency. These in vitro experiments involve incubating a purified recombinant enzyme with its putative substrate and analyzing the reaction products.
For enzymes in the this compound pathway, such as 7-deoxyloganetic acid glucosyltransferase (UGT8) and 7-deoxyloganic acid hydroxylase (7DLH), assays are typically performed by expressing the corresponding genes in a host system like E. coli or yeast. oup.comebi.ac.uk The purified enzyme is then incubated with the substrate (e.g., 7-deoxyloganetic acid for UGT8) and necessary co-factors (e.g., UDP-glucose for UGT8, NADPH for 7DLH). oup.comuniprot.org The reaction products are subsequently analyzed, often by HPLC, to confirm the conversion and identify the product (e.g., this compound). oup.comresearchgate.net
Kinetic characterization determines key enzymatic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km). oup.com These values indicate the enzyme's affinity for its substrate and its turnover rate. For example, UGT8 was shown to have a high catalytic efficiency specifically for 7-deoxyloganetic acid, supporting its primary role in this compound biosynthesis. oup.com In contrast, 7DLH was shown to be active on 7-deoxyloganic acid but not on its precursor, 7-deoxyloganetic acid. uniprot.org
Table 3: Kinetic Parameters for Enzymes Acting on this compound Pathway Intermediates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| UGT8 | 7-Deoxyloganetic acid | 0.23 ± 0.02 | 1.83 ± 0.04 | 7956 | oup.com |
| 7DLH | 7-Deoxyloganic acid | 0.111 | - | - | uniprot.org |
Note: Kinetic data can vary based on experimental conditions. "-" indicates data not specified in the cited source.
Determination of Enzyme Specificity and Efficiency
The biosynthesis of this compound involves a series of enzymatic reactions. Determining the specificity and efficiency of these enzymes is fundamental to understanding the pathway's kinetics and regulation. Researchers employ various techniques to characterize these biocatalysts.
Steady-state kinetic analyses are often conducted using spectrophotometric assays, where the consumption of a cofactor like NADPH can be monitored at a specific wavelength (e.g., 340 nm). nih.govacs.org This method has been applied to study iridoid synthase (ISY), a key enzyme that forms the iridoid scaffold from 8-oxogeranial. nih.govacs.org The reaction rates are measured at varying substrate concentrations to calculate the kinetic constants. nih.govacs.org
Substrate promiscuity is another area of investigation. Studies have shown that some enzymes in the iridoid pathway can act on multiple substrates. For example, iridoid synthases from different plant species have been tested against various substrates like progesterone (B1679170) and 8-oxogeranial to understand their evolutionary divergence and catalytic flexibility. acs.orgmdpi.com
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| UGT85A24 | Gardenia jasminoides | 7-deoxyloganetin (B1248800) | 610 | N/A | N/A | nih.gov |
| UGT85A24 | Gardenia jasminoides | Genipin | 8800 | N/A | N/A | nih.gov |
| VoGES | Valeriana officinalis | Geranyl diphosphate (B83284) (GPP) | 32 | N/A | N/A | universiteitleiden.nl |
| LdGES | Lippia dulcis | Geranyl diphosphate (GPP) | 51 | N/A | N/A | universiteitleiden.nl |
| CrGES | Catharanthus roseus | Geranyl diphosphate (GPP) | 58.5 | N/A | N/A | universiteitleiden.nl |
Characterization of Recombinant Enzymes
To overcome the low abundance of biosynthetic enzymes in plants, researchers often turn to heterologous expression systems to produce recombinant enzymes for characterization. Common hosts include Escherichia coli and the yeast Saccharomyces cerevisiae. universiteitleiden.nl This approach allows for the production of large quantities of purified enzymes, facilitating detailed biochemical studies.
Once expressed, the recombinant enzymes are purified and their activity is confirmed through assays. For example, recombinant iridoid synthase from olive (Olea europaea), OeISY, was shown to convert 8-oxogeranial into nepetalactol and iridodials, with the products identified by gas chromatography-mass spectrometry (GC-MS). nih.gov The activity of these recombinant enzymes is often compared to their native counterparts or homologs from other species to understand functional conservation and divergence. nih.gov
Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within an enzyme's active site. ucl.ac.uk By changing key residues, scientists can investigate their role in substrate binding and catalysis. For instance, mutagenesis studies on strictosidine (B192452) synthase have identified critical residues for its catalytic mechanism. ucl.ac.uk Similarly, mutations in key positions of secologanin synthase (SLS) and secologanic acid synthase (SLAS) have been shown to switch their substrate selectivity. nih.gov
| Enzyme | Source Organism | Expression Host | Function | Reference |
|---|---|---|---|---|
| Iridoid Synthase (OeISY) | Olea europaea | E. coli | Reductively cyclizes 8-oxogeranial | nih.gov |
| Geraniol (B1671447) Synthase (VoGES) | Valeriana officinalis | E. coli | Converts GPP to geraniol | universiteitleiden.nl |
| Geraniol Synthase (LdGES) | Lippia dulcis | E. coli | Converts GPP to geraniol | universiteitleiden.nl |
| Geraniol Synthase (CrGES) | Catharanthus roseus | E. coli / S. cerevisiae | Converts GPP to geraniol | universiteitleiden.nl |
| 7-Deoxyloganic Acid Hydroxylase (7-DLH) | Catharanthus roseus | Yeast | Hydroxylates 7-deoxyloganic acid to loganic acid | universiteitleiden.nlscispace.comwikipedia.org |
| Secologanin Synthase (SLS) | Camptotheca acuminata | Yeast | Catalyzes the formation of secologanin | nih.gov |
Omics-Based Approaches in this compound Research
Targeted and Untargeted Metabolomics for Pathway Elucidation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for dissecting complex biosynthetic pathways like that of this compound. mdpi.comnih.gov Both targeted and untargeted approaches are employed.
Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. mdpi.com This is particularly useful for monitoring the levels of key intermediates in the this compound pathway, such as geraniol, 7-deoxyloganetic acid, and loganic acid. Analytical platforms like liquid chromatography-mass spectrometry (LC-MS) are commonly used for their high sensitivity and specificity. creative-proteomics.com
Untargeted metabolomics , on the other hand, aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including unknown compounds. mdpi.comnih.gov This approach is powerful for discovering novel intermediates and side products in a biosynthetic pathway. researchgate.net For example, untargeted analysis of Fraxinus angustifolia extracts led to the identification of various secoiridoid metabolites. mdpi.com In studies of Phlomoides rotata, metabolome profiling detected hundreds of metabolites, including key iridoids like 8-epithis compound. mdpi.com
By combining metabolomic data with genetic perturbations, such as gene silencing, researchers can establish clear links between genes and metabolites. For instance, silencing the CrDL7H gene in C. roseus led to a significant increase in this compound levels, confirming the gene's role in its hydroxylation.
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
Transcriptomics and proteomics provide global views of gene and protein expression, respectively, offering critical insights into the regulation of the this compound pathway.
Transcriptome analysis , often performed using RNA sequencing (RNA-seq), allows for the identification of all expressed genes in a particular tissue or under specific conditions. bohrium.compeerj.com By comparing the transcriptomes of high- and low-iridoid-producing plant varieties or tissues, researchers can identify candidate genes involved in biosynthesis. researchgate.netnotulaebotanicae.ro For example, transcriptome analysis of Rehmannia glutinosa and Catharanthus roseus has been instrumental in identifying genes encoding enzymes like geraniol synthase (GES), iridoid synthase (ISY), and 7-deoxyloganetic acid glucosyltransferase (7DLGT). pnas.orgmdpi.com Co-expression analysis, which identifies genes with similar expression patterns, has been particularly powerful in linking uncharacterized genes to the iridoid pathway. bohrium.comfrontiersin.org
Proteomics , the large-scale study of proteins, complements transcriptomics by providing information on protein abundance and post-translational modifications. bohrium.com By analyzing the proteome of specific cell types, such as the internal phloem-associated parenchyma (IPAP) cells where early iridoid biosynthesis occurs, researchers can identify the enzymes directly involved in the pathway. bohrium.comnih.gov Integrated approaches combining transcriptomics, proteomics, and metabolomics have been successfully used to elucidate the entire secologanin pathway in C. roseus. bohrium.com These multi-omics strategies have been crucial in identifying novel enzymes and understanding the spatial and temporal regulation of this compound biosynthesis. bohrium.comfrontiersin.org
| Gene | Enzyme Encoded | Plant Species | Reference |
|---|---|---|---|
| GES | Geraniol Synthase | Catharanthus roseus, Rehmannia glutinosa | pnas.orgmdpi.com |
| G10H | Geraniol 10-hydroxylase | Catharanthus roseus | nih.govd-nb.info |
| 8HGO | 8-hydroxygeraniol oxidoreductase | Catharanthus roseus | pnas.orgnih.gov |
| ISY | Iridoid Synthase | Catharanthus roseus | pnas.orgnih.gov |
| IO | Iridoid Oxidase | Catharanthus roseus | pnas.org |
| 7DLGT | 7-deoxyloganetic acid glucosyltransferase | Catharanthus roseus | pnas.orgnih.gov |
| 7DLH | 7-deoxyloganic acid hydroxylase | Catharanthus roseus | pnas.orgnih.gov |
| LAMT | Loganic acid O-methyltransferase | Catharanthus roseus | pnas.orgresearchgate.net |
| SLS | Secologanin Synthase | Catharanthus roseus | d-nb.inforesearchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Remaining Uncharacterized Enzymatic Steps
The biosynthetic pathway to secologanin (B1681713), a direct downstream product of deoxyloganic acid, has been largely elucidated, but gaps in knowledge persist, particularly concerning the precise mechanisms and localization of each step. universiteitleiden.nl this compound is synthesized from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). hep.com.cnresearchgate.net It is then hydroxylated to form loganic acid by 7-deoxyloganic acid 7-hydroxylase (7DLH or DL7H), an enzyme identified as a cytochrome P450 (CYP72A224). hep.com.cnuniversiteitleiden.nl
While these core enzymes are known, the broader pathway involves complex spatial separation within the plant. For instance, in C. roseus leaves, the initial steps of iridoid biosynthesis leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells. oup.comnih.gov However, the terminal reactions, including the conversion of loganic acid to secologanin, take place in the leaf epidermis. oup.comnih.govnih.gov This necessitates the transport of intermediates like 7-deoxyloganic acid between different cell types, and the transporters responsible for this movement remain largely uncharacterized. nih.govnih.gov Future research must focus on identifying and characterizing these transport proteins to complete our understanding of the metabolic pipeline.
| Enzyme | Abbreviation | Function | Gene/Class | Source |
| Iridoid Oxidase | IO | Converts iridodial (B1216469) to 7-deoxyloganetic acid. | CYP76A26 | universiteitleiden.nluniversiteitleiden.nl |
| 7-Deoxyloganetic Acid Glucosyltransferase | 7-DLGT | Glucosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid. | UGT709C2 | hep.com.cnuniversiteitleiden.nl |
| 7-Deoxyloganic Acid Hydroxylase | 7DLH / DL7H | Hydroxylates 7-deoxyloganic acid to form loganic acid. | CYP72A224 | hep.com.cnuniversiteitleiden.nl |
| Loganic Acid O-Methyltransferase | LAMT | Methylates loganic acid to form loganin (B1675030). | AdoMet-dependent carboxyl methyltransferase | hep.com.cnoup.com |
| Secologanin Synthase | SLS | Catalyzes the oxidative ring-opening of loganin to form secologanin. | CYP72A1 | hep.com.cnrsc.org |
Comprehensive Understanding of Regulatory Networks
The biosynthesis of TIAs is governed by a highly complex and tightly regulated transcriptional network. This network involves numerous transcription factors (TFs) that act as activators or repressors, responding to developmental cues and environmental stimuli like jasmonate (JA) elicitation. researchgate.netuky.edu
Key activators include the AP2/ERF family TFs ORCA2 and ORCA3, and the bHLH factors CrMYC2, BIS1, and BIS2. mdpi.comuky.edu These TFs can regulate the expression of multiple pathway genes. For example, ORCA3 and CrMYC2 are known to activate genes in both the iridoid and indole (B1671886) branches of the TIA pathway. uky.edu Conversely, repressors such as the ZCT family (ZCT1, ZCT2, ZCT3) add another layer of control. mdpi.com
Future research needs to unravel the intricate cross-talk and hierarchies within this network. For instance, the TF CrWRKY1 has been shown to regulate not only biosynthetic genes but also other TFs, including ORCAs and CrMYC2, indicating a multi-layered regulatory cascade. mdpi.comoup.com A complete map of this network, detailing how different TFs interact and respond to various signals, is essential for a holistic understanding and for effective metabolic engineering. pnas.org
| Transcription Factor | Family | Role | Regulatory Action | Source |
| ORCA3, ORCA4, ORCA5 | AP2/ERF | Activator | Regulate the expression of TIA pathway genes. Induced by jasmonate. | researchgate.netuky.edu |
| CrMYC2 | bHLH | Activator | Key activator of the TIA pathway, co-regulates genes with ORCA3. | mdpi.comuky.edu |
| BIS1, BIS2 | bHLH | Activator | Regulators of the iridoid branch of the TIA pathway. | uky.edu |
| CrWRKY1 | WRKY | Dual Regulator | Positively regulates genes like TDC but represses activators like ORCA3 and CrMYC2. | mdpi.comoup.com |
| ZCT1, ZCT2, ZCT3 | Zinc Finger | Repressor | Negative regulators of the TIA pathway. | mdpi.com |
Advanced Metabolic Engineering for Sustainable Production
This compound is a precursor to medicinally vital TIAs like vinblastine (B1199706) and vincristine, which are used in cancer chemotherapy. mountainscholar.orgcdnsciencepub.com However, these compounds accumulate in very low concentrations in the plant (e.g., 0.0005% of dry weight for vinblastine), making their extraction costly and supply inconsistent. mdpi.com Metabolic engineering offers a promising solution for the sustainable production of these high-value alkaloids. mountainscholar.orgresearchgate.net
Current strategies involve the genetic modification of plants or the use of heterologous production systems like Nicotiana benthamiana and yeast. mdpi.comresearchgate.net A key approach is the overexpression of rate-limiting enzymes or regulatory TFs. oup.com For example, co-expressing the transcription factor ORCA3 and the biosynthetic enzyme strictosidine (B192452) glucosidase (SGD) has been shown to significantly increase TIA accumulation in C. roseus hairy roots. mountainscholar.org Another strategy involves reconstituting parts of or the entire biosynthetic pathway in a host organism, which requires the functional expression of dozens of genes. mdpi.com
Future advancements will depend on a deeper understanding of pathway regulation and the identification of metabolic bottlenecks. researchgate.net Engineering efforts must consider the complex spatial and temporal separation of the pathway and may need to incorporate the engineering of transporter proteins to shuttle intermediates between cellular compartments or tissues. oup.commdpi.com
| Engineering Strategy | Target | Objective | Host System | Source |
| Overexpression of Transcription Factors | ORCA3, ORCA4, ORCA5, CrWRKY1 | Upregulate multiple pathway genes simultaneously. | C. roseus hairy roots, cell cultures. | oup.commountainscholar.org |
| Overexpression of Biosynthetic Genes | Anthranilate synthase (AS), Strictosidine glucosidase (SGD) | Increase flux through specific pathway branches. | C. roseus hairy roots. | mountainscholar.org |
| Pathway Reconstruction | Multiple genes from the iridoid and alkaloid pathways. | Produce specific TIAs or intermediates de novo. | Nicotiana benthamiana, Yeast. | mdpi.comresearchgate.net |
| Gene Silencing | Repressors (e.g., ZCT1) or competing pathways. | Reduce negative regulation or diversion of precursors. | C. roseus hairy roots. | researchgate.net |
Deeper Exploration of Ecological Roles and Adaptations
Iridoids, including this compound and its derivatives, are a major class of plant secondary metabolites that play crucial roles in mediating interactions between plants and their environment. pnas.org Their primary ecological function is defense against herbivores. oup.com Many iridoids have a bitter taste and can be toxic to generalist insect herbivores, effectively deterring feeding. arccjournals.comresearchgate.net
The ecological story is complex, as some specialist insects have adapted not only to tolerate these defensive compounds but also to use them for their own benefit. researchgate.net For example, certain butterfly larvae can sequester iridoid glycosides from their host plants, which in turn makes the larvae unpalatable to their own predators, such as birds and ants. researchgate.netresearchgate.net For these specialist insects, the iridoids that deter other species can act as feeding and oviposition stimulants. researchgate.net
Future research should focus on the specific role of this compound itself within this defensive framework. Investigating how the concentration of this compound and its downstream products changes in response to specific herbivore attacks or pathogen infections could provide deeper insights into its precise ecological function. researchgate.net Furthermore, exploring the diversity of iridoid profiles across different plant species and their co-evolution with insect herbivores remains a rich area for discovery.
| Ecological Role | Mechanism | Effect on Organisms | Source |
| Defense against Generalist Herbivores | Bitter taste and toxicity. | Deters feeding by non-adapted insects. | arccjournals.comresearchgate.net |
| Feeding/Oviposition Stimulant | Acts as a chemical cue for host plant recognition. | Attracts specialist insects (e.g., certain butterflies) to feed and lay eggs. | researchgate.net |
| Herbivore Defense against Predators | Sequestration of iridoids by specialist larvae. | Makes the herbivore toxic or unpalatable to its predators (e.g., birds, ants). | researchgate.net |
| Potential Allelopathy | Release into the environment. | May inhibit the growth of competing plants (area for further research). | |
| Interaction with Microbes | Antimicrobial properties. | May protect the plant from certain pathogens (area for further research). |
Novel Analytical Techniques for In Vivo Pathway Monitoring
Understanding the dynamics of this compound biosynthesis requires sophisticated analytical techniques that can identify and quantify metabolites within living tissues, often at very low concentrations. mdpi.comcreative-proteomics.com Plant metabolomics relies on a suite of powerful tools, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent. creative-proteomics.commdpi.com
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in the field, offering high sensitivity and the ability to separate complex mixtures of metabolites. mdpi.comnih.gov These methods are crucial for both untargeted metabolomics (profiling all detectable metabolites) and targeted analysis (quantifying specific known compounds). creative-proteomics.commdpi.com For instance, LC-ESI-QTOF-MS can differentiate this compound from its hydroxylated product, loganin, based on their distinct mass-to-charge ratios and fragmentation patterns.
Future progress lies in enhancing the spatial and temporal resolution of these techniques to monitor metabolic fluxes in vivo. The development of advanced imaging mass spectrometry and real-time NMR could allow researchers to visualize the movement of this compound and related compounds between the IPAP and epidermal cells as it happens. mdpi.com Combining different analytical platforms and integrating metabolomic data with transcriptomic and proteomic data will be key to building comprehensive models of the pathway. pnas.orgmdpi.com
| Analytical Technique | Abbreviation | Principle | Application for this compound Pathway | Source |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds by chromatography, then identifies and quantifies by mass. | Widely used for profiling TIAs and their precursors; can distinguish between closely related iridoids. | mdpi.comnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile or derivatized compounds by chromatography before mass analysis. | Ideal for analyzing smaller, volatile metabolites in the upstream pathways. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gold standard for elucidating the structure of novel compounds; can be used for real-time metabolomics. | mdpi.com |
| High-Performance Liquid Chromatography | HPLC-DAD | Separates compounds by chromatography and detects them using a diode-array detector. | A rapid method for simultaneously monitoring known alkaloids and precursors like loganin. | researchgate.net |
| Ion Mobility Spectrometry | IMS-MS | Separates ions based on their size and shape in addition to their mass. | Adds another dimension of separation, helping to resolve isomeric and isobaric metabolites. | mdpi.com |
Potential for Discovery of New this compound-Derived Compounds
The biosynthetic pathway branching from this compound is a fertile ground for the discovery of novel natural products. The inherent reactivity of the intermediates, combined with the evolutionary plasticity of biosynthetic enzymes, creates a platform for chemical diversification. nih.gov
Recent research has shown that plant genomes and transcriptomes contain "cryptic" genes encoding enzymes that can modify known pathway intermediates to produce entirely new compounds. d-nb.info For example, by screening for enzymes that act on the TIA intermediate strictosidine aglycone, researchers discovered a short-chain dehydrogenase that produces a previously unknown alkaloid, which they named vitrosamine. nih.govd-nb.info This discovery demonstrates that the known map of TIA biosynthesis is incomplete and that targeted gene mining can uncover novel branches of the pathway.
Future research will likely leverage genome sequencing and bioinformatics to identify uncharacterized enzymes, such as reductases, oxidases, and transferases, that are co-expressed with known pathway genes. d-nb.infobiorxiv.org Characterizing these enzymes could reveal new metabolic pathways and lead to the isolation of novel this compound-derived compounds. These new molecules could possess unique pharmacological properties, expanding the chemical library derived from this important medicinal plant family. nih.gov
Q & A
Q. What are the standard protocols for isolating deoxyloganic acid from plant material?
Isolation typically involves solvent extraction (e.g., ethanol or ethyl acetate) followed by chromatographic purification. For example, Rigane et al. (2011) isolated a this compound derivative from olive cultivars using HPLC-ESI-MS/MS to identify fractions, combined with column chromatography for purification . Key considerations include optimizing solvent polarity to target iridoids and validating purity via NMR or mass spectrometry.
Q. How is NMR spectroscopy utilized in the structural elucidation of this compound?
NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for determining stereochemistry and substituent positions. Teng et al. (2005) resolved the structure of this compound using NMR combined with single-crystal X-ray diffraction, identifying its (1R,5R,8S,9S) configuration . Researchers should cross-validate NMR assignments with computational modeling or crystallographic data to minimize misassignments.
Q. Which chromatographic techniques are most effective for quantifying this compound in complex plant matrices?
Reverse-phase HPLC coupled with ESI-MS/MS in negative ion mode is widely used due to high sensitivity and specificity. For instance, Base Peak Chromatograms (BPC) in ethanolic extracts of Coutoubea spicata successfully resolved this compound from co-eluting compounds like swertiamarin and gentiopicrin . Method validation should include spike-recovery tests and calibration with authentic standards.
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variations in extraction methods, plant genotypes, or assay conditions. To address this:
Q. What are the current challenges in elucidating the biosynthetic pathways of this compound in plant systems?
Key challenges include:
- Tracing precursor incorporation (e.g., geraniol vs. loganic acid) due to isotopic scrambling in in vivo labeling experiments .
- Identifying enzymes responsible for specific modifications (e.g., hydroxylation or glycosylation) using transcriptomic data from iridoid-producing species like Nepeta cataria .
- Reconstituting pathways in heterologous systems (e.g., yeast) to confirm enzyme functionality .
Q. How can transcriptomic data be integrated with biochemical profiling to study this compound biosynthesis?
Co-expression analysis of transcriptomes (e.g., RNA-seq from Amaranthus tuberculatus) can identify candidate genes (e.g., cytochrome P450s) linked to iridoid biosynthesis . Pair this with LC-MS-based metabolite profiling to correlate gene expression with this compound accumulation . For functional validation, use CRISPR/Cas9 or RNAi to knock out target genes and monitor metabolic shifts .
Q. What methodological considerations are critical when analyzing this compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring to detect degradation products .
- Use buffered solutions (pH 3–9) to assess acid/base stability, noting that glycosidic bonds in iridoids are prone to hydrolysis under acidic conditions .
- Report storage conditions (e.g., -80°C in amber vials) to ensure reproducibility .
Methodological Best Practices
- Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) and reference libraries .
- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to differentiate this compound’s metabolic profiles across plant genotypes .
- Reproducibility : Document extraction and analysis parameters in line with journals like Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections and supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
